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Compound of Interest

Compound Name: Ki16425

Cat. No.: B1673634 Get Quote

An In-depth Technical Guide to the Chemical Structure and Activity of Ki16425

For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview of the chemical properties, biological activity, and mechanism of

action of Ki16425, a selective antagonist of lysophosphatidic acid (LPA) receptors.

Chemical and Physicochemical Properties
Ki16425, also known as Debio 0719, is a potent and selective small molecule inhibitor of LPA

receptors, playing a crucial role in elucidating the signaling pathways governed by

lysophosphatidic acid.[1][2] Its chemical and physical properties are summarized below.
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Property Value

IUPAC Name

3-((4-(4-(((1-(2-

chlorophenyl)ethoxy)carbonyl)amino)-3-

methylisoxazol-5-yl)benzyl)thio)propanoic acid

Synonyms Ki-16425, Debio 0719

CAS Number 355025-24-0

Molecular Formula C₂₃H₂₃ClN₂O₅S

Molecular Weight 474.96 g/mol

Appearance White to off-white solid powder

Purity ≥98% (typically analyzed by HPLC)

Solubility
Soluble in DMSO (up to 100 mM) and 1eq.

NaOH (up to 20 mM)

Storage Conditions
Store at -20°C in a dry, dark environment for

long-term stability (≥1 year)

SMILES
CC1=NOC(=C1NC(=O)OC(C)C1=CC=CC=C1C

l)C1C=CC(CSCCC(O)=O)=CC=1

InChI Key LLIFMNUXGDHTRO-UHFFFAOYSA-N

Visualization of Chemical Structure
The two-dimensional chemical structure of Ki16425 is depicted below, highlighting its core

isoxazole moiety linked to a substituted benzyl group and a propanoic acid chain.

Figure 1. 2D Chemical Structure of Ki16425.

Biological Activity and Selectivity
Ki16425 is a competitive and reversible antagonist with selectivity for the lysophosphatidic acid

receptors LPA₁ and LPA₃ over LPA₂.[2][3] It shows no significant activity at LPA₄, LPA₅, or LPA₆

receptors.[2] This selectivity makes it a valuable tool for distinguishing the physiological and

pathological roles mediated by different LPA receptor subtypes.
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Target Receptor Parameter Value (µM) Assay Type

LPA₁ Kᵢ 0.34
Inositol Phosphate

Production

LPA₂ Kᵢ 6.5
Inositol Phosphate

Production

LPA₃ Kᵢ 0.93
Inositol Phosphate

Production

LPA₁ Kᵢ 0.25 GTPγS Binding Assay

LPA₃ Kᵢ 0.36 GTPγS Binding Assay

LPA₁ IC₅₀ 0.046
Intracellular Ca²⁺

Mobilization

Experimental Protocols
The quantitative data for Ki16425's activity were determined using established in vitro

functional assays. The detailed methodologies are outlined below.

Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the Gq protein-coupled receptor activity by measuring the accumulation

of inositol monophosphate (IP₁), a stable downstream metabolite of the IP₃ signaling cascade.

Cell Culture and Transfection: RH7777 rat hepatoma cells are transiently transfected with

plasmids encoding human LPA₁, LPA₂, or LPA₃ receptors using a suitable transfection

reagent. Cells are typically seeded in 96-well plates and cultured for 24-48 hours post-

transfection.

Cell Labeling: Cells are incubated with myo-[³H]inositol in an inositol-free medium for 16-24

hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.

Compound Treatment: The labeling medium is removed, and cells are washed. A stimulation

buffer containing LiCl (to inhibit inositol monophosphatase) is added. Cells are then pre-

incubated with various concentrations of Ki16425 or vehicle control for 15-30 minutes.
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LPA Stimulation: Cells are stimulated with a known concentration of LPA (e.g., EC₅₀

concentration) and incubated for 30-60 minutes at 37°C.

Extraction and Quantification: The reaction is terminated by adding a stop solution (e.g.,

perchloric acid). The total inositol phosphates are extracted and separated from free inositol

using anion-exchange chromatography columns. The radioactivity of the eluted IP fraction is

measured by scintillation counting.

Data Analysis: The amount of [³H]inositol phosphate accumulation is plotted against the

concentration of the antagonist (Ki16425). The Kᵢ values are calculated using the Cheng-

Prusoff equation from the IC₅₀ values obtained from the dose-response curves.[4]

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by

quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon

receptor stimulation.[5][6]

Membrane Preparation: Membranes are prepared from HEK293T cells overexpressing the

specific human LPA receptor subtype (LPA₁, LPA₂, or LPA₃). Cells are harvested,

homogenized in a buffer, and centrifuged to pellet the membranes, which are then

resuspended and stored at -80°C. Protein concentration is determined using a standard

method like the Bradford assay.

Assay Reaction: The assay is conducted in 96-well plates. Cell membranes (10-20 µg of

protein) are incubated in an assay buffer containing GDP (to ensure G proteins are in an

inactive state), [³⁵S]GTPγS, and various concentrations of Ki16425.

Agonist Stimulation: The reaction is initiated by adding a fixed concentration of LPA. The

mixture is incubated for 30-60 minutes at 30°C to allow for agonist-stimulated [³⁵S]GTPγS

binding.

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass

fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from

the unbound nucleotide. The filters are then washed with ice-cold buffer.

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1673634?utm_src=pdf-body
https://www.caymanchem.com/product/10012659/ki16425
https://dda.creative-bioarray.com/gtp-s-binding-assay.html
https://www.ncbi.nlm.nih.gov/books/NBK92011/
https://www.benchchem.com/product/b1673634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Non-specific binding is determined in the presence of excess unlabeled

GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding.

The inhibitory effect of Ki16425 is analyzed using non-linear regression to determine IC₅₀

values, from which Kᵢ values are calculated.[7][8]

Mechanism of Action and Signaling Pathways
LPA receptors are GPCRs that couple to multiple heterotrimeric G proteins, including Gq/11,

Gi/o, and G12/13, to initiate various downstream signaling cascades.[9][10] Ki16425 acts as a

competitive antagonist, binding to LPA₁ and LPA₃ receptors and blocking the signal

transduction initiated by LPA.

Key pathways inhibited by Ki16425 include:

Gq/11 Pathway: Inhibition of this pathway prevents the activation of phospholipase C (PLC),

thereby blocking the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This

leads to the suppression of intracellular calcium mobilization and protein kinase C (PKC)

activation.

G12/13 Pathway: By blocking this pathway, Ki16425 inhibits the activation of Rho guanine

nucleotide exchange factors (RhoGEFs) and the subsequent activation of the small GTPase

RhoA. This prevents downstream effects such as stress fiber formation and cell migration.

Hippo-YAP/TAZ Pathway: Ki16425 blocks LPA-induced dephosphorylation of the

transcriptional co-activators YAP and TAZ.[1] This promotes their sequestration in the

cytoplasm and prevents their translocation to the nucleus, thereby inhibiting the expression

of pro-proliferative and anti-apoptotic genes.[1]

The diagram below illustrates the primary signaling pathways antagonized by Ki16425.
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Ki16425 Antagonism of LPA Receptor Signaling
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Figure 2. Ki16425 Inhibition of LPA Receptor Signaling Pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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